![molecular formula C16H17N3O3S2 B10878658 N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878658.png)
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene-2-carboxamide Core: The thiophene-2-carboxamide core can be synthesized through the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives or 2-acetyl-2-arylazo-thioacetanilide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced through acylation reactions using appropriate acyl chlorides under mild conditions.
Formation of the Carbamothioyl Group: The carbamothioyl group can be formed by reacting the intermediate compounds with thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide
- **Benzo[b]thiophene-2-carboxamide derivatives
Uniqueness
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the propoxybenzoyl and carbamothioyl groups, which confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C16H17N3O3S2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3S2/c1-2-9-22-12-7-5-11(6-8-12)14(20)18-19-16(23)17-15(21)13-4-3-10-24-13/h3-8,10H,2,9H2,1H3,(H,18,20)(H2,17,19,21,23) |
Clave InChI |
RPPNZPPBWYVRPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


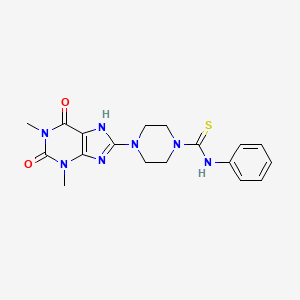
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
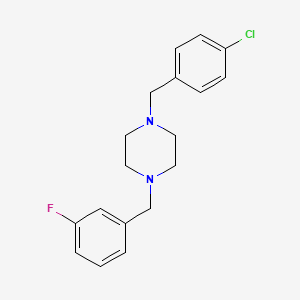
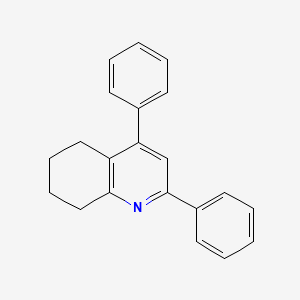
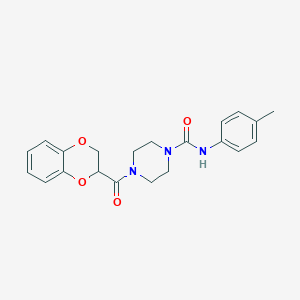
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
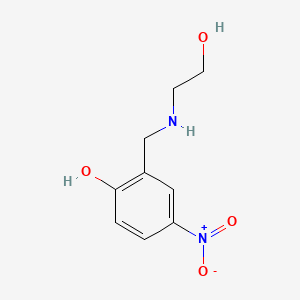
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)

![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

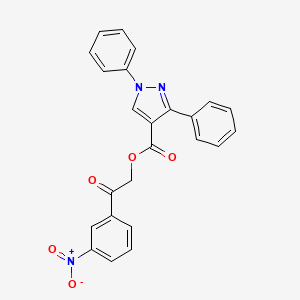

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
